molecular formula C10H15N3O3S B14839108 4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide

4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide

Cat. No.: B14839108
M. Wt: 257.31 g/mol
InChI Key: KXKVWQIDZNGVJN-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C10H15N3O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The compound may act as a nucleophilic catalyst, facilitating various chemical transformations. The pathways involved include the activation of electrophilic centers and stabilization of reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylaminopyridine
  • 4-Methoxypyridine
  • 4-Cyclopropylpyridine

Uniqueness

4-Cyclopropoxy-3-(dimethylamino)pyridine-2-sulfonamide is unique due to its combination of cyclopropoxy and dimethylamino groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these structural features are advantageous.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

4-cyclopropyloxy-3-(dimethylamino)pyridine-2-sulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-13(2)9-8(16-7-3-4-7)5-6-12-10(9)17(11,14)15/h5-7H,3-4H2,1-2H3,(H2,11,14,15)

InChI Key

KXKVWQIDZNGVJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CN=C1S(=O)(=O)N)OC2CC2

Origin of Product

United States

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